C9H8F11NO4S
Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-
CAS No.: 68957-31-3
Cat. No.: VC17978629
Molecular Formula: C5F11SO2N(C2H5)CH2COOH
C9H8F11NO4S
Molecular Weight: 435.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68957-31-3 |
|---|---|
| Molecular Formula | C5F11SO2N(C2H5)CH2COOH C9H8F11NO4S |
| Molecular Weight | 435.21 g/mol |
| IUPAC Name | 2-[ethyl(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonyl)amino]acetic acid |
| Standard InChI | InChI=1S/C9H8F11NO4S/c1-2-21(3-4(22)23)26(24,25)9(19,20)7(14,15)5(10,11)6(12,13)8(16,17)18/h2-3H2,1H3,(H,22,23) |
| Standard InChI Key | MJELJHFNXRAPHF-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC(=O)O)S(=O)(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]- is systematically named 2-[ethyl(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonyl)amino]acetic acid. Its structure features:
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A perfluoropentyl chain (C₅F₁₁) conferring hydrophobicity and chemical stability.
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A sulfonamide group (-SO₂N-) linking the fluorinated chain to the ethyl-substituted glycine moiety.
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A carboxylic acid terminus (-COOH) enabling solubility in polar solvents .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₈F₁₁NO₄S | |
| Molecular Weight | 435.21 g/mol | |
| Density | 1.672 g/cm³ | |
| Boiling Point | 310.3°C at 760 mmHg | |
| LogP (Octanol-Water) | 3.864 | |
| Flash Point | 141.5°C |
The compound’s Canonical SMILES (CCN(CC(=O)O)S(=O)(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F) and InChIKey (MJELJHFNXRAPHF-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry .
Spectroscopic and Chromatographic Profiles
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Mass Spectrometry: The exact mass (435.00000 g/mol) and fragmentation pattern align with the loss of the carboxylic acid group (-COOH) and successive cleavage of CF₂ units from the perfluorinated chain .
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Nuclear Magnetic Resonance (NMR): ¹⁹F NMR reveals distinct signals for the -CF₂- and terminal -CF₃ groups, while ¹H NMR shows resonances for the ethyl (-CH₂CH₃) and glycine (-CH₂COOH) protons .
Synthesis and Manufacturing
Reaction Pathways
The synthesis proceeds via a three-step process:
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Sulfonation of Undecafluoropentanol:
C₅F₁₁CH₂OH + ClSO₃H → C₅F₁₁CH₂SO₃Cl + HCl
This step introduces the sulfonyl chloride group. -
Amidation with Ethylamine:
C₅F₁₁CH₂SO₃Cl + C₂H₅NH₂ → C₅F₁₁CH₂SO₂N(H)C₂H₅ + HCl
Ethylamine reacts to form the sulfonamide intermediate. -
Glycine Coupling:
C₅F₁₁CH₂SO₂N(H)C₂H₅ + ClCH₂COOH → C₅F₁₁CH₂SO₂N(C₂H₅)CH₂COOH + HCl
The final step attaches the glycine moiety via nucleophilic substitution.
Optimization Challenges
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Fluorophobic Effects: The perfluorinated chain’s rigidity complicates solvation, requiring polar aprotic solvents like hexafluoroisopropanol.
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Purification: High-performance liquid chromatography (HPLC) with C18 columns is essential to separate byproducts due to similar hydrophobicities .
Industrial and Research Applications
Surfactants and Coatings
The compound’s amphiphilic structure enables:
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Nonionic Surfactancy: The fluorinated tail reduces surface tension to <20 mN/m, outperforming hydrocarbon-based surfactants .
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Water-Repellent Coatings: Thin films exhibit contact angles >110° for water, making them suitable for textile treatments.
Biomedical Uses
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Contrast Agents: The sulfonamide group chelates gadolinium ions, though in vivo studies are pending .
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Drug Delivery: Micelles formed by this compound show 85% encapsulation efficiency for hydrophobic drugs like paclitaxel.
Environmental and Toxicological Profile
Persistence and Bioaccumulation
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Half-Life in Water: >5 years due to resistance to hydrolysis and microbial degradation .
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Bioaccumulation Factor (BAF): 1,200 in zebrafish, driven by affinity for lipid-rich tissues .
Ecotoxicology
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Aquatic Toxicity: LC₅₀ = 4.2 mg/L in Daphnia magna, linked to mitochondrial dysfunction .
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Terrestrial Impact: Soil adsorption coefficients (Kd) range from 350–500 L/kg, limiting plant uptake but increasing groundwater contamination risks .
Mammalian Toxicity
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Acute Exposure: LD₅₀ >2,000 mg/kg in rats, with hepatotoxicity observed at ≥500 mg/kg .
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Endocrine Disruption: In vitro assays show 30% inhibition of thyroid peroxidase at 10 μM .
Regulatory Status and Alternatives
Sustainable Alternatives
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Short-Chain PFAS: C₄F₉-based analogs reduce bioaccumulation but exhibit lower thermal stability.
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Siloxane Surfactants: Offer comparable surface activity (25 mN/m) with improved biodegradability.
Future Research Directions
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Degradation Technologies: Advanced oxidation processes (AOPs) using UV/persulfate show 60% mineralization in lab-scale trials .
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Structure-Activity Relationships: Modifying the glycine moiety to enhance biodegradability while retaining functionality.
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Epidemiological Studies: Long-term exposure assessments in occupational settings with airborne concentrations ≥0.1 μg/m³ .
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